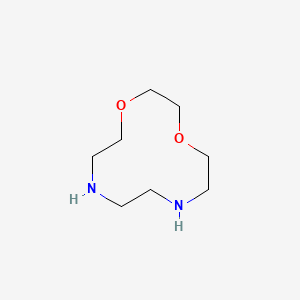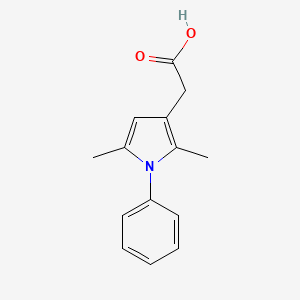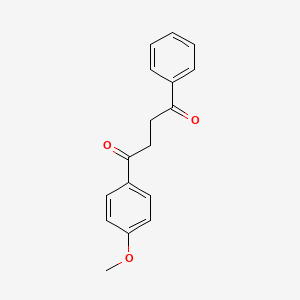
1-(4-甲氧基苯基)-4-苯基丁烷-1,4-二酮
描述
“1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione” is a complex organic compound. It contains a butane-1,4-dione group (a type of diketone), a methoxyphenyl group, and a phenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the butane-1,4-dione backbone, the introduction of the phenyl group, and the attachment of the methoxyphenyl group . The exact methods and reagents used would depend on the specific synthetic route chosen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the diketone group could potentially result in the formation of a ring structure, depending on the conditions .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The diketone group is known to undergo various reactions, including condensation reactions and reductions . The phenyl and methoxyphenyl groups could also participate in various reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the polar diketone and methoxy groups could potentially increase its solubility in polar solvents .
科学研究应用
化学合成和表征
- 互变异构和与铜(II)的配位:Kopylovich 等人 (2011) 的研究详细介绍了与 1-(4-甲氧基苯基)-4-苯基丁烷-1,4-二酮在结构上相似的化合物的合成和表征。这项研究强调了其形成与铜(II)配合物的潜力,这可能在各种化学和材料科学应用中产生影响 (Kopylovich 等人,2011)。
晶体结构分析
晶体结构和生物活性:Wu (2013) 研究了与 1-(4-甲氧基苯基)-4-苯基丁烷-1,4-二酮相关的化合物的晶体结构和生物活性。此类研究对于理解这些化合物的物理性质和潜在的生物活性应用至关重要 (Wu,2013)。
溶剂对分子结构的影响:Jhawar 等人 (2005) 探讨了溶剂如何影响与 1-(4-甲氧基苯基)-4-苯基丁烷-1,4-二酮类似的物质的分子结构。这对于在溶剂基工艺和药物制剂中的应用非常重要 (Jhawar 等人,2005)。
化学性质和反应
镍(II)和铜(II)配合物:Bhowmik 等人 (2011) 专注于类似二酮化合物与镍(II)和铜(II)的反应,从而形成各种金属配合物。这项研究与在工业化学中开发新材料和催化剂相关 (Bhowmik 等人,2011)。
互变异构和构象分析:Cunningham 等人 (1989) 对芳基取代的 1-(2-羟基苯基)-3-苯基丙烷-1,3-二酮中的互变异构现象的研究提供了对类似化合物在不同条件下的行为的见解,这对于理解它们在各种环境中的反应性和稳定性至关重要 (Cunningham 等人,1989)。
氰基取代偶氮衍生物的热性能:Mahmudov 等人 (2011) 研究了 β-二酮的氰基取代偶氮衍生物的热稳定性,这对于需要在不同温度条件下耐热或稳定的应用至关重要 (Mahmudov 等人,2011)。
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-20-15-9-7-14(8-10-15)17(19)12-11-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZJJYOOOWCSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384690 | |
| Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione | |
CAS RN |
60755-22-8 | |
| Record name | 1-(4-METHOXY-PHENYL)-4-PHENYL-BUTANE-1,4-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

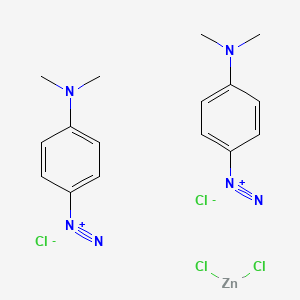

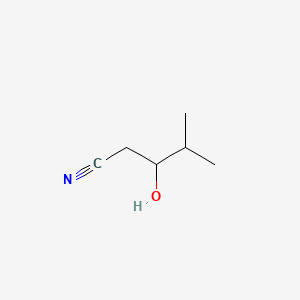
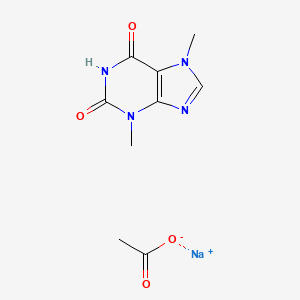
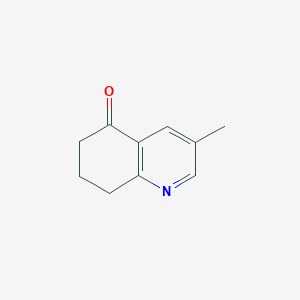
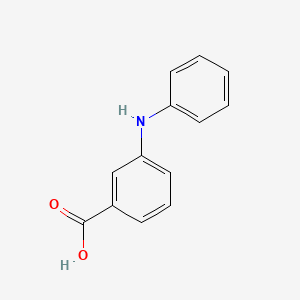
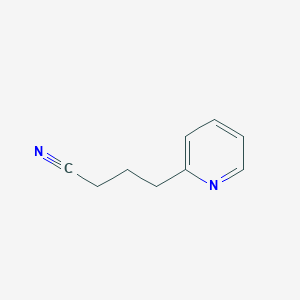

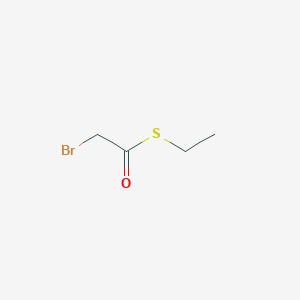
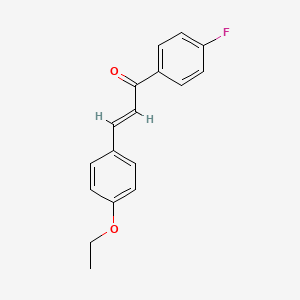

![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)
